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Abstract
Pyridindolol K1 is a naturally occurring beta-carboline alkaloid isolated from Streptomyces sp.

K93-0711.[1] Its complex chemical architecture, featuring a distinct stereochemistry, has

garnered interest within the scientific community. This document provides a comprehensive

overview of the chemical structure and stereochemical nature of Pyridindolol K1, intended to

serve as a technical resource for researchers in natural product chemistry, medicinal chemistry,

and drug discovery. The information presented herein is based on available spectroscopic and

synthetic data.

Chemical Structure and Properties
Pyridindolol K1 possesses the molecular formula C₁₈H₁₈N₂O₅ and a molecular weight of

342.35 g/mol .[1] The core of the molecule is a tricyclic β-carboline ring system. This scaffold is

substituted at the C-1 and C-3 positions of the pyridine ring. Specifically, a 1,2-dihydroxyethyl

group is attached at C-1, and a hydroxymethyl group, which is further acetylated, is located at

C-3.

The systematic name for the core pyridindolol structure is 1-[3-(hydroxymethyl)-9H-pyrido[3,4-

b]indol-1-yl]ethane-1,2-diol. In Pyridindolol K1, the primary alcohol of the 3-hydroxymethyl

group is esterified with an acetyl group.
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Table 1: Physicochemical Properties of Pyridindolol K1

Property Value Source

Molecular Formula C₁₈H₁₈N₂O₅ [1]

Molecular Weight 342.35 [1]

CAS Number 189756-49-8 [1]

Core Skeleton β-carboline [1]

Stereochemistry
The stereochemistry of Pyridindolol K1 is a defining feature of its chemical identity. The

absolute configuration has been determined to be (R) at the chiral center of the diol side chain

attached to the C-1 position of the β-carboline ring. This was established through chemical

transformations and the application of the benzoate chirality method during its initial

characterization. The total synthesis of (R)-(-)-pyridindolol K1 has further confirmed this

stereochemical assignment.

The IUPAC name incorporating the stereochemistry is (1R)-1-[3-(acetoxymethyl)-9H-pyrido[3,4-

b]indol-1-yl]ethane-1,2-diol.

The stereochemical configuration is crucial for its biological interactions and should be a key

consideration in any drug design or development efforts based on this scaffold.

Spectroscopic Data
The structure of Pyridindolol K1 was originally elucidated using a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). While the specific, detailed raw data from the

original publication is not readily available in the public domain, the established structure is

consistent with the expected spectroscopic features for a molecule of this nature.

Table 2: Expected Spectroscopic Features for Pyridindolol K1
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Technique Expected Features

¹H NMR

- Aromatic protons of the indole and pyridine

rings. - Signals for the diol side chain protons. -

Methylene protons of the acetoxymethyl group. -

Methyl protons of the acetyl group. - NH proton

of the indole ring.

¹³C NMR

- Carbon signals corresponding to the β-

carboline core. - Signals for the carbons of the

diol and acetoxymethyl side chains. - Carbonyl

carbon of the acetyl group.

IR

- O-H stretching for the hydroxyl groups. - N-H

stretching for the indole amine. - C=O stretching

for the ester carbonyl. - C-O stretching for the

ester and alcohol functionalities. - Aromatic C-H

and C=C stretching.

MS

- A molecular ion peak corresponding to the

molecular weight of 342.35. - Fragmentation

patterns consistent with the loss of water, the

acetyl group, and parts of the side chains.

Experimental Protocols
Isolation of Pyridindolol K1
The isolation of Pyridindolol K1 was first reported from the culture broth of Streptomyces sp.

K93-0711. The general procedure involves the fermentation of the microorganism, followed by

extraction of the secondary metabolites from the culture broth and mycelium. The crude extract

is then subjected to a series of chromatographic separations to yield the pure compound.

A generalized workflow for the isolation is as follows:
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Isolation Workflow of Pyridindolol K1

Fermentation of Streptomyces sp. K93-0711

Extraction of Culture Broth and Mycelium

Crude Extract

Chromatographic Separation (e.g., Silica Gel, HPLC)

Pure Pyridindolol K1

Click to download full resolution via product page

Caption: Generalized workflow for the isolation of Pyridindolol K1.

Total Synthesis of (R)-(-)-Pyridindolol K1
The total synthesis of (R)-(-)-pyridindolol K1 has been successfully achieved, confirming its

structure and absolute stereochemistry. A key step in the synthesis involves the selective

acetylation of the primary alcohol of (R)-(-)-pyridindolol K2. The synthesis of (R)-(-)-pyridindolol

K2 itself can be accomplished through methods such as the Sharpless asymmetric

dihydroxylation of a vinyl-β-carboline precursor.

Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific biological activity data for Pyridindolol K1 in the

publicly available scientific literature. Its close structural analog, Pyridindolol K2 (which lacks

the acetyl group), has been reported to inhibit the adhesion of HL-60 cells to LPS-activated
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HUVEC monolayers. This suggests that compounds from this family may have potential roles

in modulating cell adhesion processes.

However, without specific studies on Pyridindolol K1, its mechanism of action and any

associated signaling pathways remain unknown. The broader class of β-carboline alkaloids is

known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and

antitumor effects, often through mechanisms such as DNA intercalation or enzyme inhibition.[2]

[3][4][5] Future research is necessary to determine if Pyridindolol K1 shares any of these

properties.

Due to the absence of known signaling pathways for Pyridindolol K1, a logical workflow for its

discovery and characterization is presented below.
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Discovery and Characterization of Pyridindolol K1

Discovery

Structural Elucidation

Chemical Synthesis

Biological Evaluation (Future Work)

Screening of Streptomyces sp. K93-0711

Isolation and Purification

Spectroscopic Analysis (NMR, MS, IR) Stereochemical Analysis (Benzoate Chirality Method) Biological Activity Screening

Determination of Planar Structure

Total Synthesis

Assignment of Absolute Configuration

Confirmation of Structure and Stereochemistry

Mechanism of Action Studies

Identification of Signaling Pathways
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Caption: Logical workflow for the discovery and characterization of Pyridindolol K1.

Conclusion
Pyridindolol K1 is a stereochemically defined β-carboline alkaloid with a unique substitution

pattern. While its chemical structure has been firmly established through spectroscopic analysis

and total synthesis, its biological activity remains an open area for investigation. This technical
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guide provides a foundational understanding of its chemical properties, which is essential for

any future research aimed at exploring its therapeutic potential. Further studies are warranted

to elucidate its biological functions and potential mechanisms of action, which could pave the

way for its development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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